molecular formula C35H27IrN2O2 B13781928 Bis[2-(1-isoquinolinyl-N)phenyl-C](2,4-pentanedionato-O2,O4)iridium(III)

Bis[2-(1-isoquinolinyl-N)phenyl-C](2,4-pentanedionato-O2,O4)iridium(III)

Cat. No.: B13781928
M. Wt: 699.8 g/mol
InChI Key: YQJQHDCOEYBBFA-UHFFFAOYSA-N
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Description

Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) is a complex organometallic compound with significant applications in various fields, particularly in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency as a red dopant material, making it a valuable component in the development of advanced display technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(1-isoquinolinyl)phenyl and acetylacetone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .

Scientific Research Applications

Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) involves its ability to act as a phosphorescent emitter. The compound’s iridium center facilitates intersystem crossing, allowing for efficient triplet state formation and emission of red light. This property is particularly valuable in OLED applications, where high efficiency and stability are required .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III)
  • Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
  • Bis(2-phenylquinoline)(acetylacetonate)iridium(III)

Uniqueness

Compared to similar compounds, Bis2-(1-isoquinolinyl-N)phenyl-Ciridium(III) exhibits superior photophysical properties, including higher quantum efficiency and longer emission lifetime. These characteristics make it a preferred choice for applications requiring high-performance red emitters .

Properties

Molecular Formula

C35H27IrN2O2

Molecular Weight

699.8 g/mol

IUPAC Name

iridium(3+);pentane-2,4-dione;1-phenylisoquinoline

InChI

InChI=1S/2C15H10N.C5H7O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3H,1-2H3;/q3*-1;+3

InChI Key

YQJQHDCOEYBBFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir+3]

Origin of Product

United States

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